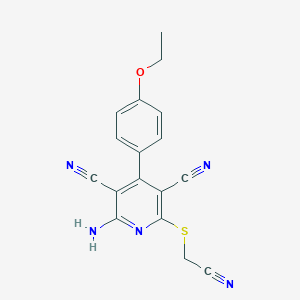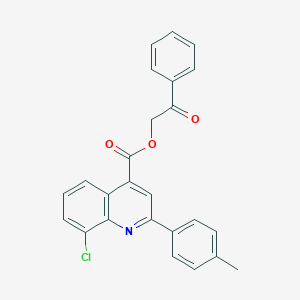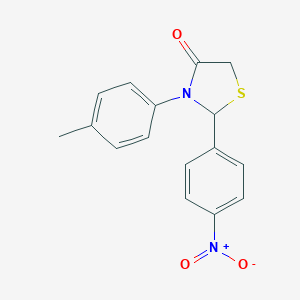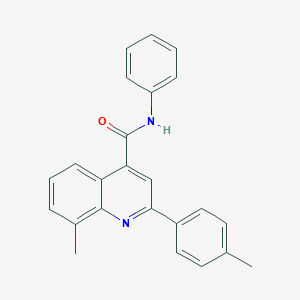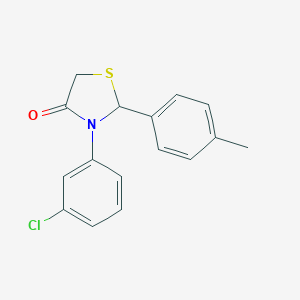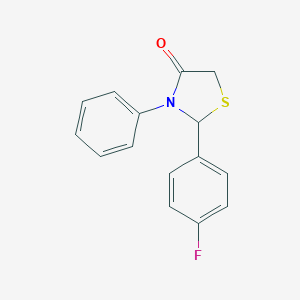![molecular formula C30H22N4O4 B409818 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE](/img/structure/B409818.png)
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE is a complex organic compound belonging to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline core, with various substituents such as methoxy, nitro, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with nitroalkanes in the presence of polyphosphoric acid can yield the desired isoquinoline derivative . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes the compound susceptible to oxidation reactions, which can lead to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-7,8-dimethoxy-1-phenyl-5-propyl-3H-pyrazolo[3,4-c]isoquinoline
- 5-Ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Uniqueness
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C30H22N4O4 |
|---|---|
Molekulargewicht |
502.5g/mol |
IUPAC-Name |
7,8-dimethoxy-5-(4-nitrophenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C30H22N4O4/c1-37-25-17-23-24(18-26(25)38-2)28(20-13-15-22(16-14-20)34(35)36)31-30-27(23)29(19-9-5-3-6-10-19)32-33(30)21-11-7-4-8-12-21/h3-18H,1-2H3 |
InChI-Schlüssel |
IEELMMKAVJFSKY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B409737.png)
![4-(2-ETHOXYPHENYL)-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B409738.png)
![N-(4-bromophenyl)-2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B409740.png)
![4-{2-Amino-3,5-dicyano-6-[(cyanomethyl)sulfanyl]-4-pyridinyl}phenyl acetate](/img/structure/B409743.png)
![2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILE](/img/structure/B409745.png)
![4-(4-butoxyphenyl)-5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B409746.png)
![2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B409747.png)
